molecular formula C16H16ClF3N2 B1419317 N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine CAS No. 1098340-28-3

N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine

Cat. No.: B1419317
CAS No.: 1098340-28-3
M. Wt: 328.76 g/mol
InChI Key: TURCTTRGNGELIE-UHFFFAOYSA-N
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Description

N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine is a chemical compound of significant interest in advanced pharmaceutical and agrochemical research. Its structure incorporates a 1,2-diaminoethane core, a motif present in various biologically active molecules and synthetic intermediates . The diaminoethane moiety can be functionalized and is known to be part of structures, such as nitrogen mustards, that have been investigated for their antitumor properties . The molecule is further distinguished by the presence of two distinct aromatic systems: a 4-chlorophenyl group and a 2-(trifluoromethyl)phenyl group. The incorporation of a trifluoromethyl (CF3) group is a strategic and common practice in modern drug design . This group can profoundly influence a compound's properties by enhancing its metabolic stability, modulating its lipophilicity, and affecting its overall binding affinity to biological targets . Chlorophenyl substituents are also frequently employed in medicinal chemistry to optimize a compound's interaction with target sites. This specific combination of functional groups makes this diamine a valuable and versatile building block for researchers developing new chemical entities. Potential research applications for this compound include its use as a key intermediate in the synthesis of more complex molecules for drug discovery campaigns, particularly in the development of potential anticancer agents and other therapeutic classes. It may also serve as a candidate for functional screening against various biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-[(4-chlorophenyl)-[2-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N2/c17-12-7-5-11(6-8-12)15(22-10-9-21)13-3-1-2-4-14(13)16(18,19)20/h1-8,15,22H,9-10,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURCTTRGNGELIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)NCCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149045
Record name N1-[(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098340-28-3
Record name N1-[(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1098340-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-[(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine typically involves the reaction of 4-chlorobenzyl chloride with 2-(trifluoromethyl)benzylamine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related ethylenediamine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Compound Name (CAS or Identifier) Substituents Molecular Weight (g/mol) XLogP3<sup>a</sup> Key Functional Groups Reference
Target Compound 4-chlorophenyl, 2-(trifluoromethyl)phenyl Not reported Not reported Chloro, trifluoromethyl, ethylenediamine
N'-[(4-chlorophenyl)-phenylmethyl]-N-(2-methylpropyl)ethane-1,2-diamine (23892-44-6) 4-chlorophenyl, benzyl, isobutyl 316.9 4.5 Chloro, benzyl, branched alkyl
AK5 (Anti-inflammatory derivative) Three 4-chlorophenyl groups, benzimidazole Not reported Not reported Chloro, benzimidazole, ethylenediamine
N-(4-Fluorophenyl)ethylenediamine 4-fluorophenyl ~168.2<sup>b</sup> Not reported Fluoro, ethylenediamine
N-(4-Chlorophenyl)-N,N-dimethylethane-1,2-diamine (74487-97-1) 4-chlorophenyl, dimethylamino Not reported Not reported Chloro, dimethylamino

Notes:

  • <sup>a</sup>XLogP3: Predicts lipophilicity; higher values indicate greater hydrophobicity.
  • <sup>b</sup>Calculated from molecular formula (C9H13FN2) in .
Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound likely enhances electron-withdrawing effects and metabolic stability compared to analogs with only chloro or fluoro substituents . Chlorophenyl groups (as in AK5 and CAS 23892-44-6) are associated with increased anti-inflammatory activity, while fluorophenyl derivatives (e.g., ) may offer improved bioavailability due to smaller atomic size .

Synthetic Pathways :

  • Ethylenediamine derivatives are commonly synthesized via nucleophilic substitution or condensation reactions. For example:

  • AK5 was synthesized by brominating 2-(4-chlorophenyl-vinyl)-benzimidazole followed by amine coupling .
  • Fluorinated analogs (e.g., ) are prepared by reacting fluorobenzyl halides with ethylenediamine .
    • The target compound’s synthesis may require analogous strategies, such as coupling 2-(trifluoromethyl)benzyl halides with 4-chlorophenyl-substituted intermediates .
Key Observations:
  • Anti-inflammatory Potential: The presence of chlorophenyl groups in AK5 correlates with potent anti-inflammatory activity, suggesting the target compound’s 4-chlorophenyl moiety may confer similar effects .
  • Fluorinated vs. Chlorinated Derivatives : Fluorine’s high electronegativity may enhance binding to hydrophobic pockets in enzymes or receptors, while chlorine’s larger size improves steric interactions .

Biological Activity

N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • IUPAC Name : N'-[(4-chlorophenyl)-[2-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine
  • Molecular Formula : C16H16ClF3N2
  • Molecular Weight : 328.763 g/mol
  • CAS Number : 1098340-28-3

The compound features a chlorophenyl group and a trifluoromethylphenyl group attached to an ethane-1,2-diamine backbone, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors.

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active or allosteric sites, preventing substrate binding and catalytic activity.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways that are crucial for cellular responses.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, in a study focused on c-KIT kinase inhibitors, compounds structurally related to this compound exhibited significant potency against both wild-type and drug-resistant mutants of c-KIT kinase. This suggests that modifications of this compound could lead to effective treatments for gastrointestinal stromal tumors (GISTs) resistant to traditional therapies like imatinib .

Antimicrobial Properties

This compound has also been explored for its antimicrobial properties. Research indicates that compounds with similar structures can exhibit activity against various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Case Study 1: c-KIT Kinase Inhibition

In a recent publication detailing the discovery of novel c-KIT kinase inhibitors, compounds related to this compound demonstrated single-digit nanomolar potency against several clinically relevant mutations. The in vivo pharmacokinetic profiles were favorable across multiple species, indicating promising therapeutic potential .

Case Study 2: Antimicrobial Screening

A screening study evaluated various derivatives of chlorophenyl compounds for antimicrobial activity. The results showed that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that further exploration of this compound could yield valuable insights into its efficacy as an antimicrobial agent .

Comparative Analysis of Biological Activities

Activity Type Description References
AntitumorPotent against c-KIT wt and drug-resistant mutants; potential for GIST therapy
AntimicrobialSignificant activity against various bacterial strains
Enzyme InhibitionInhibits specific enzymes by binding to active sites

Q & A

Q. What are the common synthetic routes for N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and condensation. A representative approach includes:

  • Step 1: Formation of the benzyl intermediate via Friedel-Crafts alkylation between 4-chlorophenyl and 2-(trifluoromethyl)phenyl precursors.
  • Step 2: Introduction of the ethane-1,2-diamine moiety through reductive amination or coupling reactions.
  • Optimization: Solvent choice significantly impacts yield. For example, using dichloromethane (DCM) instead of ethanol can increase yields from 51% to 96% by minimizing side reactions .
  • Purification: Chromatography (e.g., silica gel) is critical for isolating the diamine product from byproducts .

Q. Which spectroscopic methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the structure, particularly the integration of aromatic protons (chlorophenyl and trifluoromethylphenyl groups) and amine protons.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C-F stretching at ~1100 cm1^{-1} for CF3_3) .
  • Purity Analysis: HPLC with UV detection (λmax ~255 nm) ensures >98% purity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity?

Methodological Answer: Comparative studies of structural analogs reveal:

Analog Substituent Impact on Activity
1-(2-Chlorophenyl)ethane-1,2-diamineCl at ortho positionReduced membrane permeability due to steric hindrance
1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamineCF3_3 at paraEnhanced lipophilicity improves receptor binding
1-(3,4-Dichlorophenyl)ethane-1,2-diamineDi-Cl substitutionIncreased cytotoxicity but lower selectivity
Key Insight: Halogen position and electronic effects (e.g., CF3_3 as a strong electron-withdrawing group) modulate interactions with biological targets .

Q. How can computational models predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Simulates binding affinity to enzymes or receptors (e.g., voltage-gated sodium channels) using software like AutoDock Vina. Focus on the diamine moiety’s hydrogen-bonding potential .
  • Molecular Dynamics (MD): Evaluates stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) to assess conformational flexibility .
  • QSAR Studies: Correlates structural descriptors (e.g., logP, polar surface area) with activity data to predict modifications for improved efficacy .

Q. How to resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Cross-Validation: Replicate assays under standardized conditions (e.g., fixed concentration, cell line). For example, inconsistencies in IC50_{50} values may arise from varying ATP concentrations in kinase assays .
  • Impurity Profiling: Use LC-MS to detect trace impurities (e.g., dihydrochloride salts or nitro derivatives) that may interfere with activity measurements .
  • Meta-Analysis: Compare data across studies while accounting for experimental variables (e.g., solvent used in solubility tests) .

Data-Driven Research Challenges

Q. What strategies optimize the compound’s solubility and stability in aqueous buffers?

Methodological Answer:

  • Salt Formation: Conversion to dihydrochloride salts improves water solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
  • Co-Solvents: Use DMSO or PEG-400 (≤10% v/v) to enhance solubility without denaturing proteins in in vitro assays .
  • pH Adjustment: Stabilize the diamine moiety by maintaining pH 7.4 (phosphate buffer) to prevent protonation-related degradation .

Q. How does the compound’s stereochemistry influence its reactivity and biological interactions?

Methodological Answer:

  • Chiral Resolution: Separate enantiomers via chiral HPLC (e.g., using a CHIRALPAK® column) and compare activity.
  • Stereoelectronic Effects: (1S)-enantiomers may exhibit stronger hydrogen bonding with target proteins due to favorable spatial alignment of NH2_2 groups .
  • Case Study: The (R,R)-configuration in analogous diamines showed 10-fold higher binding affinity to GABA receptors compared to (S,S) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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